ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate
Description
Ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a structurally complex heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group, a thioether-linked butanoate ester, and a benzothiazolone moiety. The 1,2,4-triazole scaffold is pharmacologically significant due to its role in modulating enzyme interactions and receptor binding, particularly in anti-inflammatory and antimicrobial contexts . The thioether and ester functionalities may influence metabolic stability and bioavailability, positioning this compound as a candidate for prodrug development.
Properties
IUPAC Name |
ethyl 2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-4-18(21(28)31-5-2)32-22-25-24-20(27(22)15-10-12-16(30-3)13-11-15)14-26-17-8-6-7-9-19(17)33-23(26)29/h6-13,18H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKVSYRXDWRTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It has been suggested that similar compounds may damage cell morphology and membrane integrity in a dose-dependent manner. This could potentially lead to cell death or inhibition of cell growth.
Biochemical Pathways
The compound may affect energy metabolism, as indicated by the decrease of related enzyme activities in the tricarboxylic acid cycle. This could potentially disrupt the energy production of the cell, leading to cell death or growth inhibition.
Result of Action
The compound may induce oxidative stress in cells, as indicated by changes in reactive oxygen species, the content of malondialdehyde, the total antioxidant capacity, the content of glutathione, and the kinase of oxidative reactive. These changes could potentially lead to cell death or growth inhibition.
Biological Activity
Ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Structure and Properties
The compound features a triazole ring, a thiazole moiety, and a methoxyphenyl group, which are known for their biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Numerous studies have explored the antimicrobial properties of thiazole and triazole derivatives. For instance:
- Study Findings : A study reported that thiazole derivatives exhibit broad-spectrum antibacterial activity. The minimum inhibitory concentration (MIC) values ranged from 0.23 to 0.70 mg/mL against various bacterial strains, indicating effective antibacterial properties .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 1 | 0.23 | E. cloacae |
| Compound 2 | 0.47 | B. cereus |
| Compound 3 | 0.70 | S. Typhimurium |
These findings suggest that compounds similar to this compound may also exhibit significant antimicrobial effects.
Anticancer Activity
Research into the anticancer potential of thiazole derivatives has shown promising results:
- Case Study : A study on triazole-thiazole hybrids demonstrated cytotoxic effects against various cancer cell lines. The compounds were tested for their ability to inhibit cell proliferation, with some derivatives showing IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.6 |
| Compound B | MCF7 | 3.8 |
| Compound C | A549 | 7.1 |
These results indicate that this compound may possess similar anticancer properties due to its structural components.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has also been documented:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate. For instance, derivatives of thiazole and triazole have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Properties
Compounds containing the triazole framework have been evaluated for their anti-inflammatory effects. In a study comparing several derivatives, those with structural similarities to this compound exhibited promising results in reducing inflammation markers in vitro. The anti-inflammatory action is believed to be mediated through inhibition of pro-inflammatory cytokines .
Analgesic Effects
The analgesic potential of similar compounds has also been explored. In animal models, certain derivatives were shown to significantly reduce pain responses compared to control groups. This effect is likely due to their influence on the central nervous system and modulation of pain signaling pathways .
Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of a series of thiazole and triazole derivatives, including this compound). The compounds were evaluated for their biological activities using standard assays for antimicrobial and anti-inflammatory properties. The results indicated that modifications in the side chains significantly influenced bioactivity, emphasizing the importance of structure–activity relationships (SAR) in drug design .
Photophysical Properties
The compound's unique structure may also lend itself to applications in material science, particularly in developing photonic materials. Studies have shown that similar compounds exhibit interesting photophysical properties such as fluorescence and UV absorption characteristics. These properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Potential as a Drug Delivery System
Due to its complex structure and ability to form stable complexes with various biomolecules, this compound may also be investigated as a carrier for targeted drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release could enhance the efficacy of existing treatments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound’s structural complexity invites comparisons with derivatives sharing triazole, thiazole, or benzothiazolone motifs. Key analogues include:
Key Observations:
- Core Structure Differences : Unlike THIO (thiazole core), the target compound’s 1,2,4-triazole core may confer greater metabolic stability and selectivity for kinase targets. Triazoles are less prone to oxidative degradation compared to thiazoles, as seen in COX-2 inhibitors like celecoxib.
- Substituent Impact : The benzothiazolone group in the target compound aligns with riluzole’s neuroprotective mechanism (glutamate inhibition), whereas THIO’s isoxazolone moiety is linked to cyclooxygenase (COX) modulation .
- Ester vs. Carboxylic Acid : The ethyl ester in the target compound likely serves as a prodrug, enhancing oral absorption compared to carboxylic acid derivatives (e.g., ibuprofen).
Physicochemical and Pharmacokinetic Properties
The target compound’s higher molecular weight and ester group suggest prolonged half-life but reduced aqueous solubility compared to THIO. Its triazole core may resist hepatic degradation better than THIO’s thiazole, aligning with celecoxib’s pharmacokinetic profile.
Research Findings and Therapeutic Potential
- Anti-Inflammatory Activity : The target compound’s triazole-thioether architecture may synergize with benzothiazolone to inhibit pro-inflammatory cytokines (e.g., TNF-α) more effectively than THIO, which primarily targets COX pathways .
- Limitations: Limited experimental data on the target compound’s efficacy and toxicity necessitate further in vivo studies. THIO’s proven analgesic activity provides a benchmark for comparative analysis .
Q & A
Q. What are the optimal synthetic routes for ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Cyclization of thiosemicarbazides (e.g., refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol) to form the triazole-thiadiazole core .
- Substitution reactions (e.g., reacting 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol with glacial acetic acid) to introduce the 4-methoxyphenyl and benzo[d]thiazole moieties .
- Esterification using ethyl bromobutanoate under basic conditions to finalize the structure.
Key Optimization Parameters: - Solvent choice (ethanol or methanol for improved yield) .
- Reaction time (4–6 hours for cyclization steps) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of:
- Spectroscopic Analysis :
- Chromatography :
- HPLC (C18 column, methanol/water) to verify purity (>95%) .
- Mass Spectrometry :
- HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₂₃H₂₂N₄O₃S₂) .
Q. What are the baseline physicochemical properties of this compound?
Methodological Answer: Key properties include:
- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, or ethanol .
- Melting Point : Determined via differential scanning calorimetry (DSC). Analogous triazole derivatives exhibit melting points between 160–220°C .
- Stability : Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Store at –20°C in desiccated environments .
Advanced Research Questions
Q. How can molecular docking be applied to predict the biological activity of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR), given the triazole-thiadiazole scaffold’s known antimicrobial/anti-inflammatory activity .
- Software Tools : Use AutoDock Vina or Schrödinger Maestro with optimized force fields.
- Validation : Compare docking scores (e.g., binding energy < –8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
- Contradiction Resolution : Discrepancies between docking and bioassays may arise from tautomeric equilibria (e.g., thione-thiol interconversion) . Validate via DFT calculations (Gaussian 09, B3LYP/6-311G**) .
Q. What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) .
- Structural Confirmation : Re-analyze compounds via X-ray crystallography to rule out polymorphic variations .
- Meta-Analysis : Compare datasets using QSAR models (e.g., CoMFA/CoMSIA) to identify substituent effects. For example, electron-withdrawing groups on the benzo[d]thiazole ring enhance antibacterial activity .
Q. How does the thioether linker influence the compound’s reactivity?
Methodological Answer:
- Kinetic Studies : Monitor nucleophilic substitution reactions (e.g., with iodomethane) via HPLC to assess sulfur’s nucleophilicity .
- DFT Calculations : Evaluate bond dissociation energies (BDEs) of the C-S bond. Higher BDEs (>300 kJ/mol) suggest stability under physiological conditions .
- Experimental Validation : Use radical scavenging assays (DPPH/ABTS) to test antioxidant potential linked to sulfur’s redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
